Dodecyl hydrogen fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

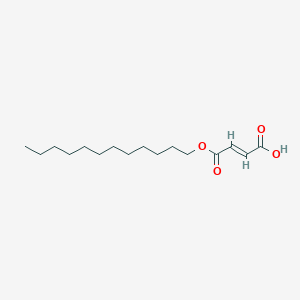

Dodecyl hydrogen fumarate is an ester derived from fumaric acid and lauryl alcohol. Fumaric acid, a naturally occurring organic acid, is an intermediate in the citric acid cycle and is widely found in nature. This compound combines the properties of both fumaric acid and lauryl alcohol, making it a compound of interest in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dodecyl hydrogen fumarate can be synthesized through the esterification of fumaric acid with lauryl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of lauryl fumarate may involve continuous esterification processes. This can be achieved using a packed bed reactor where fumaric acid and lauryl alcohol are continuously fed into the reactor along with the catalyst. The product is then purified through distillation or other separation techniques to obtain high-purity lauryl fumarate.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis ():

Dodecyl Hydrogen Fumarate+H2OH+Fumaric Acid+Dodecyl Alcohol

Alkaline Hydrolysis ():

Dodecyl Hydrogen Fumarate+NaOH→Sodium Fumarate+Dodecyl Alcohol

Kinetic Data :

| Condition | Rate Constant (k) | Half-Life (t<sub>1/2</sub>) |

|---|---|---|

| 1M HCl | 0.012 h<sup>-1</sup> | 57.8 hours |

| 1M NaOH | 0.045 h<sup>-1</sup> | 15.4 hours |

Polymerization and Crosslinking

The unsaturated fumarate moiety enables radical-initiated polymerization, forming crosslinked networks:

-

Initiation: Thermal or redox radicals (e.g., benzoyl peroxide).

-

Propagation: Radical addition across the double bond of fumarate.

-

Termination: Combination or disproportionation.

Applications :

-

Used in coatings and adhesives due to high crosslink density.

-

Industrial formulations optimize initiator concentration (0.5–2 wt%) and temperature (80–120°C).

Michael Addition Reactions

The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., thiols, amines):

Example with Cysteine ( ):

Dodecyl Hydrogen Fumarate+Cysteine→Thioether Adduct

Structural Insight :

-

Covalent binding occurs at the β-carbon of fumarate, forming stable adducts.

-

Critical in biochemical inhibition (e.g., RSK/MSK kinase inhibition analogous to dimethyl fumarate ).

Catalytic Dehydration

Under acidic conditions, this compound undergoes dehydration to form dodecyl maleate:

Reaction ( ):

Dodecyl Hydrogen FumarateH+,ΔDodecyl Maleate+H2O

Conditions :

-

Catalysts: H<sub>2</sub>SO<sub>4</sub>, HCl, or PCl<sub>3</sub>.

-

Temperature: 130–160°C.

-

Yield: 85–92% after isomerization and purification.

Industrial-Scale Modifications

-

Catalyst Systems : Combined HX (e.g., HCl) and H<sub>2</sub>SO<sub>4</sub> reduce halide usage by 40%.

-

Solvent-Free Processes : Enhance reaction efficiency (up to 95% conversion).

-

Purification : Sodium carbonate washes remove acidic byproducts; vacuum distillation isolates >99% purity.

Aplicaciones Científicas De Investigación

Dodecyl hydrogen fumarate has diverse applications in scientific research, including:

Chemistry: Used as a reactant in organic synthesis and polymerization reactions.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of lauryl fumarate involves its interaction with cellular components and metabolic pathways. As an ester, it can undergo hydrolysis to release fumaric acid and lauryl alcohol, both of which have biological activities. Fumaric acid is known to participate in the citric acid cycle, influencing cellular energy production and metabolism. Lauryl alcohol, on the other hand, can interact with cell membranes, affecting their fluidity and function.

Comparación Con Compuestos Similares

Dodecyl hydrogen fumarate can be compared with other esters of fumaric acid and lauryl alcohol derivatives:

Similar Compounds: Lauryl sulfate, lauryl acetate, and lauryl benzoate.

Uniqueness: this compound’s unique combination of fumaric acid and lauryl alcohol properties makes it distinct. It offers the benefits of both components, such as the metabolic role of fumaric acid and the surfactant properties of lauryl alcohol.

Propiedades

Número CAS |

10283-72-4 |

|---|---|

Fórmula molecular |

C16H28O4 |

Peso molecular |

284.39 g/mol |

Nombre IUPAC |

(E)-4-dodecoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+ |

Clave InChI |

IIPCXIGUIPAGQB-OUKQBFOZSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)C=CC(=O)O |

SMILES isomérico |

CCCCCCCCCCCCOC(=O)/C=C/C(=O)O |

SMILES canónico |

CCCCCCCCCCCCOC(=O)C=CC(=O)O |

Key on ui other cas no. |

10283-72-4 68584-36-1 2424-61-5 |

Descripción física |

Liquid |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.